Massoia Lactone

Catalog No.
S1487048
CAS No.
54814-64-1
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Massoia Lactone

CAS Number

54814-64-1

Product Name

Massoia Lactone

IUPAC Name

(2R)-2-pentyl-2,3-dihydropyran-6-one

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3/t9-/m1/s1

InChI Key

NEDIAPMWNCQWNW-SECBINFHSA-N

SMILES

Array

solubility

soluble in alcohol and fat; insoluble in water

Synonyms

5,6-Dihydro-6-pentyl-2H-pyran-2-one; 5-Hydroxy-2-decenoic Acid δ-Lactone; (±)-Massoia Lactone; (±)-Massoja Decalactone; 2-Decen-5-olide; 6-Pentyl-5,6-dihydropyran-2-one

Canonical SMILES

CCCCCC1CC=CC(=O)O1

The exact mass of the compound Massoia lactone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol and fat; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 720841. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Massoia Lactone (specifically (R)-(-)-5,6-dihydro-6-pentyl-2H-pyran-2-one) is a C10 unsaturated delta-lactone recognized for its potent, sweet, creamy, and coconut-like aroma. Naturally occurring in the (R)-enantiomeric form in the bark of *Cryptocarya massoia*, it is a high-impact material used as a flavoring agent in dairy, beverage, and confectionery products and as a fragrance component. Its value in formulation is defined by a distinct creamy, coconut, and subtly spicy/fruity profile, which is highly sought after for creating specific sensory experiences.

Substituting Massoia Lactone with other common lactones is impractical for achieving its signature sensory profile. The specific combination of its delta-lactone ring, C10 chain length with unsaturation, and, critically, its (R)-stereochemistry, produces a distinct creamy-coconut character that is not replicated by analogs. For instance, the widely used γ-decalactone, while also a C10 lactone, has a five-membered ring and provides a distinctly different peachy, fruity, and waxy profile. Even the closely related saturated analog, (R)-δ-decalactone, lacks the unique spicy and coumarinic nuances of Massoia Lactone. Procuring a racemic mixture or the incorrect enantiomer introduces undesirable herbaceous or off-notes, compromising final product quality.

Enantiomer-Specific Sensory Profile: (R)-Massoia Lactone is Essential for the Target Aroma

The sensory properties of Massoia Lactone are strictly dependent on its stereochemistry. The naturally occurring (R)-enantiomer (CAS 54814-64-1) provides the characteristic and desirable sweet, creamy, coconut-like flavor profile. In contrast, its synthetic counterpart, the (S)-enantiomer, is often described as having a weak, herbaceous, or waxy character, which is unsuitable for high-fidelity flavor and fragrance applications. This makes the procurement of the enantiomerically pure (R)-form critical for reproducible and high-quality end products.

Evidence DimensionSensory Profile Descriptors
Target Compound Data(R)-(-)-Massoia Lactone: Sweet, creamy, coconut, milky, spicy.
Comparator Or Baseline(S)-(+)-Massoia Lactone: Herbaceous, waxy, weak.
Quantified DifferenceQualitatively distinct and opposing sensory profiles.
ConditionsOrganoleptic evaluation by trained panelists.

Procuring the correct (R)-enantiomer is non-negotiable for achieving the target creamy-coconut aroma and avoiding undesirable off-notes.

High Sensory Potency: Comparable Odor Threshold to Common Lactones with a Distinct Profile

Massoia Lactone exhibits high sensory potency, with a reported odor detection threshold of 11 μg/L in a wine model solution. This is comparable to other potent C10 lactones like γ-decalactone (odor threshold ~0.7-11 μg/L depending on medium and study) but delivers a fundamentally different sensory experience. While γ-decalactone is primarily associated with peach and fruit notes, Massoia Lactone provides a creamy, coconut, and dried fig character at its threshold concentration, allowing for targeted flavor modification at low usage levels.

Evidence DimensionOdor Detection Threshold (in model wine/water)
Target Compound Data(R)-Massoia Lactone: 11 μg/L.
Comparator Or Baselineγ-Decalactone: ~0.7-11 μg/L; δ-Decalactone: 100 μg/L.
Quantified DifferenceApproximately 9-fold lower threshold (more potent) than its saturated analog δ-decalactone.
ConditionsDetermined in a model wine solution by gas chromatography-olfactometry (GC-O).

Its high potency and unique profile provide significant cost-in-use benefits and precise flavor differentiation not achievable with higher-threshold or peachy-profile lactones.

Precursor Suitability: A Valued Chiral Building Block for Asymmetric Synthesis

Beyond its use in flavors, enantiomerically pure (R)-Massoia Lactone serves as a valuable chiral precursor in multi-step organic synthesis. The defined stereocenter and reactive α,β-unsaturated lactone moiety make it a strategic starting material for constructing more complex chiral molecules, such as other natural products or pharmaceutical intermediates. For example, it is a known precursor for the chemo-enzymatic synthesis of (R)-(+)-δ-decalactone, demonstrating its utility in biotransformation processes that require high enantiomeric purity. This synthetic utility is absent in racemic mixtures or achiral lactone substitutes.

Evidence DimensionSynthetic Utility
Target Compound DataServes as a chiral pool starting material for stereoselective synthesis and biotransformations.
Comparator Or BaselineRacemic or achiral lactones: Cannot be used for asymmetric synthesis without an additional, often costly, resolution step.
Quantified DifferenceProvides a starting material with >99% enantiomeric excess for subsequent reactions.
ConditionsMulti-step organic synthesis, chemo-enzymatic reactions.

For chemical synthesis applications, procuring this specific enantiomer saves multiple process steps and costs associated with chiral resolution or asymmetric induction.

Formulation of High-Fidelity Coconut and Cream Flavors

Ideal for creating authentic creamy, coconut, and tropical fruit flavor profiles in dairy products, beverages, and baked goods. Its high potency and unique spicy/coumarinic notes provide a character that cannot be replicated by substituting with common 'peachy' or 'fatty' lactones like gamma- or delta-decalactone.

Fine Fragrance and Cosmetics for Warm, Lactonic Notes

Used in perfumery to impart a warm, sweet, creamy, and subtly woody background note. The specific (R)-enantiomer is critical for avoiding the undesirable 'herbaceous' off-notes of the (S)-form, ensuring a smooth and high-quality fragrance profile.

Chiral Starting Material for Stereospecific Synthesis

Serves as a cost-effective and enantiomerically pure starting material for laboratory and industrial synthesis of complex chiral molecules. Its use as a precursor for other valuable compounds like (R)-δ-decalactone via biotransformation highlights its value in process chemistry where stereochemical control is paramount.

Physical Description

clear, pale yellow liquid with a sweet, herbaceous odour

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

168.115029749 Da

Monoisotopic Mass

168.115029749 Da

Heavy Atom Count

12

Density

0.947-0.987 (20°/20°)

UNII

847O2V0IOA

GHS Hazard Statements

Aggregated GHS information provided by 114 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (21.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51154-96-2
54814-64-1

Wikipedia

Massoia_lactone

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R)-: ACTIVE

Dates

Last modified: 08-15-2023

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